3-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile, also known as BMS-986165, is a novel small molecule inhibitor of Tyk2, a member of the Janus kinase (JAK) family. JAKs play a crucial role in the signaling pathway of various cytokines, including interferons and interleukins, which are involved in the regulation of immune responses. BMS-986165 has been developed as a potential therapeutic agent for various autoimmune diseases, including psoriasis, psoriatic arthritis, and Crohn's disease.
Aplicaciones Científicas De Investigación
Pharmacological Activities
This compound belongs to the class of pyridazines and pyridazinone derivatives, which have shown a wide range of pharmacological activities . These activities include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Presence in Commercial Drugs
The pyridazine ring, a core component of this compound, is present in some commercially available drugs . Examples include the anti-platelet agent Zardaverine, the anti-inflammatory agent Emorfazone, and the herbicide agents Pyridaben and Norflurazon .
PDE-III Inhibition
One of the derivatives of this compound, 6-[4-(5-methyl-3-oxo-2,3,4,5-tetraliydro pyridazin-6-yl)phenyl]pyridazin-3(2H)-one (XCV), has been identified as a potent PDE-III inhibitor . A methyl group at the C-5 position of the dihydropyridazinone ring leads to enhanced potency .
Thyroid Hormone Receptor Agonist
The compound has been identified as a highly selective thyroid hormone receptor β agonist . It has been used in clinical trials for the treatment of dyslipidemia .
Lipid Level Regulation
The compound has shown beneficial effects on lipid levels, primarily due to its action at the thyroid hormone receptor β (THR-β) in the liver . In reported studies in healthy volunteers, the compound exhibited an excellent safety profile and decreased LDL cholesterol (LDL-C) and triglycerides (TG) at once daily oral doses of 50 mg or higher given for 2 weeks .
Safety in Preclinical Models
The compound showed outstanding safety in a rat heart model and was efficacious in a preclinical model at doses that showed no impact on the central thyroid axis .
Propiedades
IUPAC Name |
3-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c21-14-18-20(23-11-10-22-18)25-12-8-16(9-13-25)26-19(27)7-6-17(24-26)15-4-2-1-3-5-15/h1-7,10-11,16H,8-9,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSJMVQMOMTYBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C4=NC=CN=C4C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.